5-Chloro-2-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a pyrimidine ring substituted with a chloro group and an ethylsulfonyl-pyrrolidinyl-oxy moiety, making it a unique and potentially valuable molecule in various scientific fields.
Mechanism of Action
Target of Action
Pyrimidines and pyrrolidines are key structures in many biologically active compounds. They are often used in drug discovery and development due to their ability to interact with various biological targets .
Mode of Action
The mode of action of a compound depends on its structure and the specific functional groups it contains. For example, pyrimidines can act as inhibitors for various enzymes, while pyrrolidines can interact with different receptors .
Biochemical Pathways
Pyrimidines and pyrrolidines can be involved in various biochemical pathways. For instance, pyrimidines play a crucial role in nucleic acid synthesis, while pyrrolidines are involved in many natural products and pharmaceuticals .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrimidines and pyrrolidines, due to their heterocyclic nature, can have diverse pharmacokinetic properties .
Result of Action
The molecular and cellular effects of a compound depend on its specific targets and mode of action. Pyrimidines and pyrrolidines can have various effects, ranging from antimicrobial to anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-chloropyrimidine with an appropriate pyrrolidine derivative under specific conditions. The ethylsulfonyl group is introduced through a sulfonylation reaction, often using ethylsulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The choice of solvents, catalysts, and purification methods are also crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethylsulfonyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The pyrimidine ring can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while oxidation of the ethylsulfonyl group can produce a sulfone derivative.
Scientific Research Applications
5-Chloro-2-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Another pyrimidine derivative with different substituents.
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)pyrimidine: A structurally related compound with a piperidine ring.
Uniqueness
5-Chloro-2-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to the presence of the ethylsulfonyl-pyrrolidinyl-oxy moiety, which can impart distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-chloro-2-(1-ethylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3S/c1-2-18(15,16)14-4-3-9(7-14)17-10-12-5-8(11)6-13-10/h5-6,9H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROLABNSYXRWLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.